molecular formula C15H24N4O4 B5567878 1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide

1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5567878
M. Wt: 324.38 g/mol
InChI Key: FUWCUODDWYHCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of chemicals that include oxadiazole and pyrrolidine moieties, which are of significant interest due to their diverse potential applications in medicinal chemistry and materials science. Oxadiazoles, in particular, are known for their utility in creating compounds with desirable pharmacological activities, while pyrrolidine rings are often incorporated into drug designs to modulate biological activity and improve pharmacokinetic properties.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step organic reactions, starting from basic building blocks to achieve the complex final structure. An example includes the enzymatic C-demethylation of related compounds in liver microsomes, highlighting the metabolic transformations such compounds can undergo (Yoo et al., 2008). Another approach is the condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of specific reagents to synthesize oxadiazol-piperazine derivatives (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies and spectroscopic evidence are crucial for characterizing the molecular structure of such compounds. For instance, the crystal structure and Hirshfeld surface analysis have been applied to imidazo[1,2-a]pyridine derivatives to understand their molecular conformation and intermolecular interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole and pyrrolidine derivatives can include singlet oxygen reactions leading to the formation of peroxidic intermediates and subsequent coupling with nucleophiles to yield substituted pyrroles, which are precursors for various biologically active compounds (Wasserman et al., 2004).

Scientific Research Applications

Enzymatic Metabolism and Drug Development

Studies on compounds with oxadiazole rings, such as 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, have explored their metabolic pathways in rat liver microsomes, revealing major reactions like hydroxylation and carbonyl reduction. Such research aids in understanding the enzymatic metabolism of potential drug candidates, facilitating the development of novel therapeutics with improved pharmacokinetic profiles (H. Yoo et al., 2008).

Advanced Material Synthesis

Research on the synthesis of polyamides using diamines containing tert-butyl substituents has led to materials with desirable properties like high thermal stability, solubility in various organic solvents, and mechanical strength. These materials are valuable for applications in high-performance polymers and coatings (D. Liaw & Been-Yang Liaw, 1998).

Organic Light-Emitting Diodes (OLEDs)

Compounds with oxadiazole and tert-butyl groups have been utilized in the synthesis of hole-blocking materials for OLEDs, demonstrating significant improvements in device efficiency. This research contributes to the development of more efficient and durable OLEDs for use in displays and lighting (Changsheng Wang et al., 2001).

Antitumor Activity

Novel 1,2,4-oxadiazole compounds bearing tert-butyl groups have been synthesized and evaluated for their antitumor activity against various cell lines. These studies provide a foundation for the development of new cancer therapeutics based on the structural motif of oxadiazoles (Catalin V. Maftei et al., 2013).

properties

IUPAC Name

1-tert-butyl-N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)19-9-10(7-13(19)20)14(21)16-8-12-17-11(18-23-12)5-6-22-4/h10H,5-9H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWCUODDWYHCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NCC2=NC(=NO2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.